4-Hydroxyretinal
Overview
Description
4-Hydroxyretinal is a derivative of retinal, a form of vitamin A. It is characterized by the presence of a hydroxyl group at the fourth position of the cyclohexenyl ring. This compound plays a significant role in various biological processes, including vision, cell differentiation, and growth. It is a natural ligand for several retinoic acid receptors, which are crucial for gene transcription regulation .
Preparation Methods
4-Hydroxyretinal can be synthesized through several methods. One common approach involves the stereoselective synthesis using Horner–Wadsworth–Emmons and Stille cross-coupling reactions. The CBS method of ketone reduction is employed in the enantioface-differentiation step to provide the precursors for the synthesis of the this compound enantiomers . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
4-Hydroxyretinal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-oxoretinal.
Reduction: Enzymatic reduction by alcohol dehydrogenase can convert it to 4-hydroxyretinol.
Substitution: The hydroxyl group can participate in substitution reactions under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include 4-oxoretinal and 4-hydroxyretinol .
Scientific Research Applications
4-Hydroxyretinal has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other retinoids.
Biology: It plays a role in the study of visual processes and cell differentiation.
Medicine: It is investigated for its potential in treating skin disorders and certain types of cancer.
Industry: It is used in the formulation of cosmetic products due to its skin-regenerative properties.
Mechanism of Action
4-Hydroxyretinal exerts its effects by binding to retinoic acid receptors, which are ligand-dependent transcription factors. Upon binding, it activates these receptors, leading to the transcription of genes involved in cell growth, differentiation, and apoptosis. The molecular targets include various genes regulated by retinoic acid receptors, and the pathways involved are crucial for maintaining cellular homeostasis .
Comparison with Similar Compounds
4-Hydroxyretinal is unique compared to other retinoids due to its specific hydroxylation at the fourth position. Similar compounds include:
Retinal: The parent compound without the hydroxyl group.
4-Oxoretinal: The oxidized form of this compound.
4-Hydroxyretinoic acid: Another hydroxylated derivative with distinct biological activities.
The uniqueness of this compound lies in its specific interaction with retinoic acid receptors and its role in various biological processes .
Properties
IUPAC Name |
(2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,14,19,22H,11,13H2,1-5H3/b8-6+,10-9+,15-7+,16-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVVUYORRQQAQE-RMWYGNQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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